

Application Notes and Protocols for CY5.5 in Single-Molecule FRET Experiments

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Compound of Interest

Compound Name: CY5.5-COOH chloride

Cat. No.: B8058614

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique for measuring intramolecular and intermolecular distances in the 1-10 nanometer range. This method allows for the real-time observation of conformational dynamics and binding events of individual biomolecules. The choice of fluorescent dyes is critical for successful smFRET experiments. CY5.5, a near-infrared fluorescent dye, is a valuable tool in the smFRET toolkit, particularly as an acceptor in multi-color FRET systems. This document provides detailed application notes and protocols for the use of CY5.5 in smFRET experiments, with a focus on labeling strategies, experimental workflows, and data interpretation.

While **CY5.5-COOH chloride** is a reactive form of the dye, its high reactivity and susceptibility to hydrolysis in aqueous buffers make it challenging for labeling proteins and nucleic acids directly in a controlled manner. A more stable and commonly used alternative for labeling primary amines is CY5.5 NHS ester. This document will provide a detailed protocol for labeling with CY5.5 NHS ester and discuss the chemical considerations for using **CY5.5-COOH chloride**.

Quantitative Data Presentation

The photophysical properties of CY5.5 are crucial for designing and interpreting smFRET experiments. The following table summarizes key quantitative data for CY5.5.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~675-683 nm	The exact maximum can vary slightly depending on the solvent and conjugation partner.
Emission Maximum (λ_{em})	~694-710 nm	The exact maximum can vary slightly depending on the solvent and conjugation partner.
Molar Extinction Coefficient	~209,000 - 250,000 M ⁻¹ cm ⁻¹ at λ_{ex}	High extinction coefficient contributes to bright fluorescence.
Fluorescence Quantum Yield	~0.20 - 0.28	In aqueous solution. The quantum yield can be influenced by the local environment and conjugation to a biomolecule. ^[1]
Förster Radius (R_0)	~5.9 - 6.2 nm (with Cy3 as donor)	The Förster radius is the distance at which FRET efficiency is 50%. This value is dependent on the donor dye and experimental conditions.
Photobleaching Lifetime	Variable	Highly dependent on laser power, oxygen scavenging system, and the local molecular environment. Can be enhanced with photostabilizers.

Experimental Protocols

This protocol describes the labeling of primary amines (N-terminus and lysine side chains) in proteins with CY5.5 NHS ester.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
- CY5.5 NHS ester (stored desiccated at -20°C).
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
- Purification column (e.g., Sephadex G-25) or dialysis cassette.
- Spectrophotometer.

Procedure:

- Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and other nucleophiles. If necessary, exchange the buffer using a desalting column or dialysis.
- Dye Preparation: Immediately before use, dissolve the CY5.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
- Labeling Reaction:
 - Adjust the pH of the protein solution to 8.3-8.5 using the labeling buffer.
 - Add a 5- to 20-fold molar excess of the CY5.5 NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
 - Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.

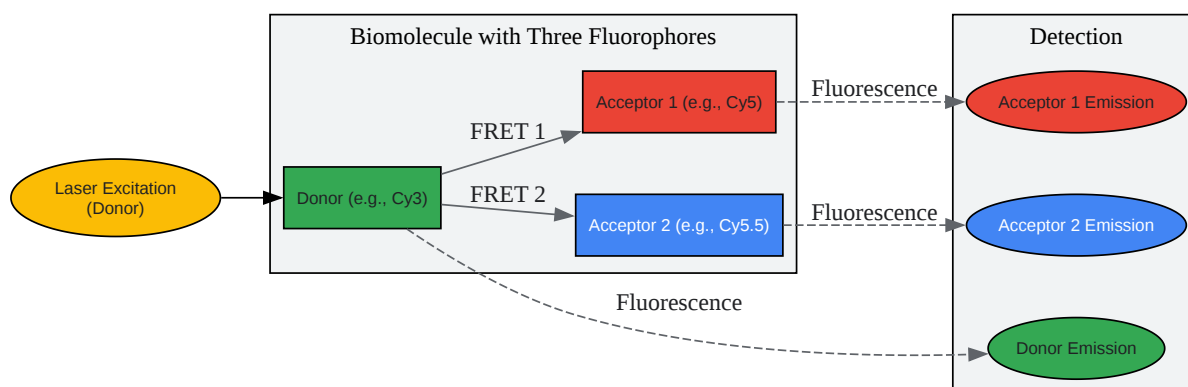
- Alternatively, perform dialysis against a large volume of the storage buffer.
- Determination of Labeling Efficiency:
 - Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and at the excitation maximum of CY5.5 (~678 nm).
 - Calculate the protein concentration using the Beer-Lambert law ($A = \epsilon cl$), correcting for the absorbance of the dye at 280 nm. The correction factor (CF_{280}) for CY5.5 is approximately 0.05 ($A_{280, \text{corr}} = A_{280} - A_{678} * 0.05$).
 - Calculate the dye concentration using the Beer-Lambert law with the molar extinction coefficient of CY5.5.
 - The degree of labeling (DOL) is the molar ratio of the dye to the protein.

CY5.5-COOH chloride is an acyl chloride. Acyl chlorides are highly reactive towards nucleophiles, including the primary amines of proteins and water.

- Reactivity: In an aqueous environment, the hydrolysis of the acyl chloride to the much less reactive carboxylic acid is a major competing reaction. This can lead to low labeling efficiency.
- Protocol Modification: A potential strategy to use **CY5.5-COOH chloride** for labeling would involve:
 - Dissolving the **CY5.5-COOH chloride** in an anhydrous organic solvent miscible with water (e.g., DMF or DMSO).
 - Adding the dye solution to the protein solution at a slightly alkaline pH (e.g., 8.0-9.0) with rapid mixing. The reaction should be carried out at a low temperature (e.g., 4°C) to minimize hydrolysis.
 - This procedure would require significant optimization of the reaction conditions (pH, temperature, reaction time, and dye-to-protein ratio) to achieve acceptable labeling.

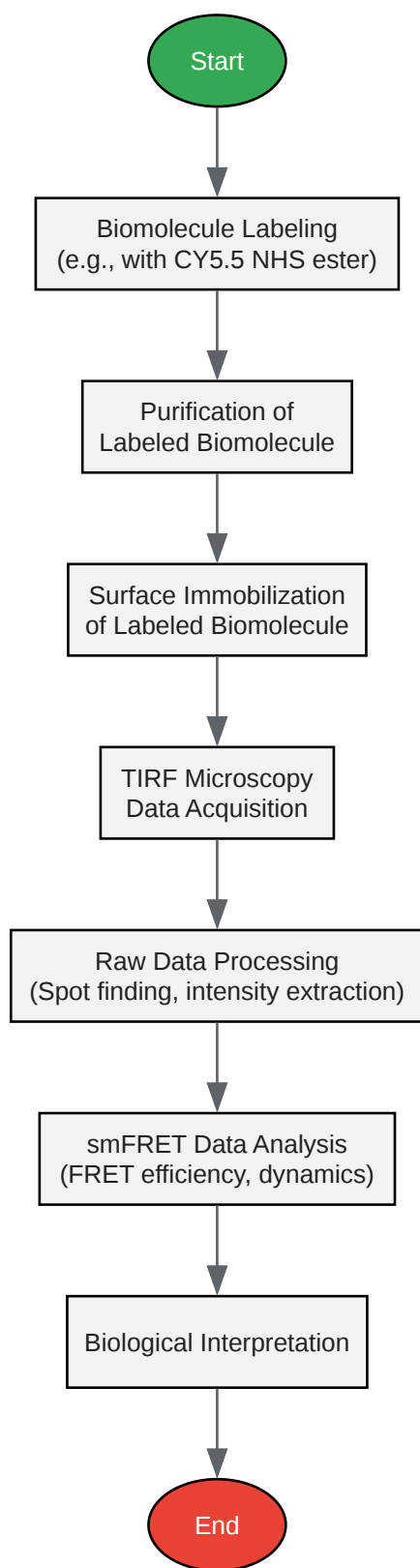
Due to these challenges, CY5.5 NHS ester is the recommended reagent for labeling primary amines on biomolecules for smFRET experiments.

Mandatory Visualizations



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Caption: A conceptual diagram of a three-color smFRET experiment.



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References

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DOI:10.1039/D1SC06921G [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for CY5.5 in Single-Molecule FRET Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8058614#cy5-5-cooh-chloride-in-single-molecule-fret-experiments]

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